molecular formula C13H5Cl2N3S B3395056 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile CAS No. 1365992-73-9

3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile

Cat. No.: B3395056
CAS No.: 1365992-73-9
M. Wt: 306.2 g/mol
InChI Key: OLSOCAMNGYJROY-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile is a complex organic compound characterized by its unique molecular structure, which includes a thiazolo[5,4-c]pyridine core and a chlorobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile typically involves multiple steps, starting with the construction of the thiazolo[5,4-c]pyridine core. One common approach is the cyclization of appropriate precursors, such as chlorothiazole derivatives, under specific reaction conditions, including the use of strong bases or acids.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile has been studied for its potential as a kinase inhibitor, which can play a role in regulating cellular processes and signaling pathways.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or anticancer agent, given its ability to modulate biological pathways.

Industry: In industry, this compound can be utilized in the development of new materials, such as advanced polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways.

Comparison with Similar Compounds

  • Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure but may differ in the substituents attached to the thiazole and pyridine rings.

  • Chlorobenzonitrile derivatives: These compounds contain a chlorobenzonitrile moiety but lack the thiazolo[5,4-c]pyridine core.

Uniqueness: 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile is unique due to its combination of the thiazolo[5,4-c]pyridine core and the chlorobenzonitrile moiety, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-chloro-2-(4-chloro-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl2N3S/c14-8-3-1-2-7(6-16)10(8)13-18-9-4-5-17-12(15)11(9)19-13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSOCAMNGYJROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(S2)C(=NC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of 2-(2-bromo-6-chlorophenyl)-4-chlorothiazolo[5,4-c]pyridine (1.48 g, 4.11 mmol) and copper(I) cyanide (0.45 g, 5.0 mmol) in NMP (20 mL) was heated at 150° C. for 20 minutes. After cooling to room temperature, the mixture was poured into water (250 mL) and the insoluble material was collected by filtration. The solid was then suspended in EtOAc (300 mL) and, after vigorous stirring, was collected by filtration. The filtrate was concentrated under reduced pressure and the resultant residue was purified by column chromatography on silica gel eluting with 25-33% diethyl ether in pentane followed by 0-10% MeOH in DCM to afford the title compound as a pale yellow solid (0.364 g, 29% yield). LCMS (Method E): RT=3.59 min, m/z: 306 [M+H+].
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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